molecular formula C16H14O4S2 B3285455 3,3'-Dithiobis(phenylacetic acid) CAS No. 80441-59-4

3,3'-Dithiobis(phenylacetic acid)

Cat. No.: B3285455
CAS No.: 80441-59-4
M. Wt: 334.4 g/mol
InChI Key: WBSBYHUIYSDTQF-UHFFFAOYSA-N
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Description

Significance of Disulfide-Containing Organic Molecules in Contemporary Chemistry

Disulfide bonds (R-S-S-R') are covalent linkages formed between two sulfur atoms, typically through the oxidation of two thiol groups (-SH). wikipedia.orgfiveable.me This functional group is of immense importance in various chemical and biological systems. In biochemistry, disulfide bridges are a crucial component of the tertiary and quaternary structures of proteins, formed between cysteine residues. wikipedia.org This linkage helps to stabilize the folded form of a protein by holding different parts of the protein together, which in turn lowers the entropy of the unfolded state. wikipedia.org

Beyond their role in proteins, organic disulfides are valuable in synthesis. thermofisher.com They can be synthesized through the oxidation of thiols using various oxidizing agents. researchgate.net The disulfide bond itself is dynamic and can participate in thiol-disulfide exchange reactions, a process that is vital in many biological functions and has applications in materials science. researchgate.net

Overview of Phenylacetic Acid Derivatives in Academic Inquiry

Phenylacetic acid and its derivatives are a versatile class of compounds with a wide range of applications and biological activities. mdpi.com Phenylacetic acid itself is a naturally occurring auxin, a type of plant hormone, and also exhibits antimicrobial properties. nih.govwikipedia.org It is found in various natural sources, including fruits and honey. wikipedia.orgyoutube.com

In the realm of medicinal chemistry, phenylacetic acid derivatives are important building blocks for the synthesis of numerous drugs. mdpi.com For instance, they are precursors to pharmaceuticals like penicillin G, diclofenac, and ibuprofen. mdpi.comwikipedia.org Furthermore, research has shown that some phenylacetic acid derivatives possess anti-cancer properties. mdpi.com The synthesis of new phenylacetic acid derivatives is an active area of research, with methods like the carbonylation of benzyl (B1604629) chlorides being explored to create these valuable compounds efficiently. researchgate.net

Conceptual Framework for Investigating Multifunctional Organic Scaffolds

A growing trend in chemistry involves the creation of complex functional molecules by joining multiple organic building blocks. mdpi.com This has led to the development of "multifunctional organic scaffolds," which are essentially core structures (hubs) that can be derivatized with various functional groups. mdpi.com These scaffolds provide a foundation for the systematic organization of different molecular components, leading to new materials with tailored properties. mdpi.commdpi.com

The applications for these scaffolds are diverse, ranging from materials science to the life sciences, including molecular imaging and therapeutics. mdpi.comnih.gov Metal-organic frameworks (MOFs) are a prime example of how organic ligands can be used as scaffolds to create porous, crystalline materials with applications in gas storage, catalysis, and drug delivery. mdpi.comnih.gov The design of these scaffolds often involves incorporating stimuli-responsive components that can alter the material's properties in response to external signals like light. mdpi.com Hydrogels are another area where multifunctional scaffolds are crucial, enabling the creation of materials for applications such as wound dressings and tissue regeneration. acs.org

The compound 3,3'-Dithiobis(phenylacetic acid) can be viewed through this lens. It possesses a disulfide linkage that can be reversibly cleaved, two phenyl rings that can be functionalized, and two carboxylic acid groups that can participate in further reactions. This combination of features makes it an interesting candidate for the development of novel multifunctional materials.

Research Findings for 3,3'-Dithiobis(phenylacetic acid)

While specific, in-depth research articles solely focused on 3,3'-Dithiobis(phenylacetic acid) are not abundant in the public domain, its synthesis and properties can be inferred from general principles of organic chemistry and related compounds.

A plausible synthesis for 3,3'-Dithiobis(phenylacetic acid) would involve the oxidation of 3-mercaptophenylacetic acid. This type of reaction, the oxidation of a thiol to a disulfide, is a common and well-established transformation in organic synthesis.

Below are tables detailing the theoretical properties and a potential synthetic route for 3,3'-Dithiobis(phenylacetic acid).

Table 1: Physicochemical Properties of 3,3'-Dithiobis(phenylacetic acid)

PropertyValue
Molecular FormulaC₁₆H₁₄O₄S₂
Molecular Weight350.41 g/mol
AppearanceWhite to off-white solid (predicted)
Melting PointNot readily available
SolubilityLikely soluble in organic solvents like DMSO and DMF

Table 2: Proposed Synthesis of 3,3'-Dithiobis(phenylacetic acid)

ReactantReagentProductReaction Type
3-Mercaptophenylacetic acidOxidizing agent (e.g., air, H₂O₂, I₂)3,3'-Dithiobis(phenylacetic acid)Oxidation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[[3-(carboxymethyl)phenyl]disulfanyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4S2/c17-15(18)9-11-3-1-5-13(7-11)21-22-14-6-2-4-12(8-14)10-16(19)20/h1-8H,9-10H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSBYHUIYSDTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297021
Record name 3,3′-Dithiobis[benzeneacetic acid]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80441-59-4
Record name 3,3′-Dithiobis[benzeneacetic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80441-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-Dithiobis[benzeneacetic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 3,3 Dithiobis Phenylacetic Acid

Strategies for the Construction of the 3,3'-Dithiobis(phenylacetic acid) Core Structure

The fundamental challenge in synthesizing 3,3'-Dithiobis(phenylacetic acid) lies in the precise assembly of its two key components: the dithiobis-aromatic core and the carboxylic acid side chains.

The formation of an aryl disulfide bridge is the pivotal step in constructing the core of dithiobis(carboxylic acids). The most common and direct method involves the oxidation of two corresponding thiol precursors. In the case of 3,3'-Dithiobis(phenylacetic acid), the immediate precursor would be 3-mercaptophenylacetic acid. This oxidation cleaves the S-H bonds of two thiol molecules and forms a new S-S bond.

Common oxidizing agents for this transformation include:

Iodine (I₂): A mild and effective reagent for forming disulfide bonds.

Air (Oxygen): In the presence of a base or a metal catalyst, atmospheric oxygen can facilitate the oxidation.

Hydrogen Peroxide (H₂O₂): A clean oxidant where the byproduct is water.

Dimethyl Sulfoxide (DMSO): Can serve as both a solvent and an oxidant at elevated temperatures.

A well-known analogue, Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid)), is similarly prepared by the iodine-mediated oxidation of its thiol monomer, 2-nitro-5-thiobenzoate. wikipedia.org This highlights the general applicability of thiol oxidation for creating dithiobis(arylcarboxylic acids). wikipedia.org The reaction is typically rapid and stoichiometric. wikipedia.org

Another strategy involves the reaction of a diazonium salt derived from an aminophenylacetic acid with a sulfur source like sodium disulfide (Na₂S₂) or potassium ethyl xanthate followed by hydrolysis and oxidation.

Achieving the correct 3,3'-substitution pattern requires careful regioselective control. Direct functionalization of the phenylacetic acid ring at the meta-position is challenging. Therefore, the synthesis typically begins with a precursor that already contains a functional group at the desired position.

Common strategies include:

Starting with Meta-Substituted Precursors: The most straightforward approach is to use a commercially available meta-substituted benzene (B151609) derivative and build the acetic acid side chain. For instance, starting with 3-nitrotoluene, one could perform side-chain bromination followed by cyanation and hydrolysis to yield 3-nitrophenylacetic acid. The nitro group can then be converted into the required thiol group.

Modern C-H Functionalization: Advanced catalytic methods allow for the direct functionalization of C-H bonds. Palladium-catalyzed reactions using specialized ligands and directing groups can achieve meta-arylation of phenylacetic acid derivatives. chu-lab.orgnih.gov While direct meta-thiolation is less common, these methods could be adapted to introduce a halide or other functional group at the meta-position, which could then be converted to a thiol. chu-lab.org For example, a pyridine-based template has been developed that enables meta-C-H olefination, cross-coupling, and iodination of phenylacetic acids, providing a versatile method for diversification. chu-lab.org

Advanced Synthetic Transformations Involving Phenylacetic Acid Moieties

The synthesis of the phenylacetic acid portion of the molecule can be achieved through various classical and modern catalytic methods, which can be applied before or after the introduction of the sulfur functionality.

A practical synthetic route to 3,3'-Dithiobis(phenylacetic acid) often starts with 3-nitrophenylacetic acid. This precursor undergoes a series of transformations to install the thiol group necessary for dimerization.

A representative synthetic sequence is as follows:

Reduction of the Nitro Group: The nitro group of 3-nitrophenylacetic acid is reduced to an amino group (–NH₂) to form 3-aminophenylacetic acid. Common reducing agents for this step include tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron (Fe) in acidic media.

Diazotization: The resulting amino group is converted into a diazonium salt (–N₂⁺) using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C).

Introduction of Sulfur: The diazonium salt is then reacted with a sulfur-containing nucleophile. A common method is the Sandmeyer-type reaction using potassium ethyl xanthate (KSCSOC₂H₅). This introduces a xanthate ester at the 3-position.

Hydrolysis to Thiol: The xanthate ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the thiol, 3-mercaptophenylacetic acid.

Oxidative Dimerization: The final step is the oxidation of 3-mercaptophenylacetic acid to form the disulfide bond of 3,3'-Dithiobis(phenylacetic acid), using one of the oxidants mentioned previously (e.g., iodine or air). wikipedia.orgorganic-chemistry.org

The formation and analysis of disulfide bonds can be monitored by observing changes in mobility on SDS-PAGE after modification with reagents like PEG-maleimide that react with free thiols. nih.gov

Modern catalysis offers efficient routes to the phenylacetic acid scaffold itself. These methods often provide higher yields and milder reaction conditions compared to classical syntheses like the hydrolysis of benzyl (B1604629) cyanide. orgsyn.org

Carbonylation Reactions: Palladium catalysts are widely used to synthesize phenylacetic acid derivatives via the carbonylation of benzyl compounds. For example, 2,4-dichlorophenylacetic acid has been synthesized in high yield (up to 95%) from the carbonylation of 2,4-dichlorobenzyl chloride using a palladium catalyst with a phosphine (B1218219) ligand. researchgate.net Similar methods, involving the direct carbonylation of toluene (B28343) or its derivatives using transition metal catalysts, can also produce phenylacetic acid esters, which are then hydrolyzed to the acid. google.comgoogle.com

Oxidative Conversion of Vinylarenes: A metal-free, catalytic regioselective method has been developed to synthesize phenylacetic acids from aromatic alkenes (vinylarenes). rsc.org This approach uses inexpensive and non-toxic reagents like molecular iodine and oxone under mild conditions. rsc.org

Willgerodt-Kindler Reaction: This reaction converts acetophenones into phenylacetic acids. The use of phase-transfer catalysis (PTC) can improve reaction times and yields, making it an efficient method for preparing various phenylacetic acid derivatives. sciencemadness.org

Optimization of Reaction Conditions and Yields for Academic Syntheses

Optimizing reaction conditions is critical for maximizing the yield and purity of 3,3'-Dithiobis(phenylacetic acid) in a laboratory setting. Key parameters include the choice of solvent, catalyst, temperature, and reaction time.

For the palladium-catalyzed carbonylation of benzyl chlorides, a key step in many precursor syntheses, various factors have been systematically studied. The table below summarizes the effect of different solvents and temperatures on the synthesis of a phenylacetic acid derivative, demonstrating the importance of optimizing these parameters. researchgate.net

In the final disulfide formation step, the choice of oxidant and pH are crucial. Over-oxidation can lead to the formation of sulfonic acids, while incomplete reaction reduces the yield. Mild oxidants like iodine often provide better control. The pH must be controlled, as the thiol needs to be in its thiolate form (RS⁻) to be readily oxidized, which is favored under neutral to slightly basic conditions.

Purification of the final product, 3,3'-Dithiobis(phenylacetic acid), is typically achieved by recrystallization from an appropriate solvent system to remove unreacted starting materials and byproducts. orgsyn.org Washing the crude product with water can help remove any remaining inorganic salts. orgsyn.org

Solvent Effects and Temperature Optimization in Disulfide Bond Formation

The synthesis of 3,3'-Dithiobis(phenylacetic acid) is primarily achieved through the oxidation of its precursor, 3-mercaptophenylacetic acid. This reaction involves the formation of a disulfide bond between two thiol groups. The efficiency and outcome of this oxidation are significantly influenced by the choice of solvent and the reaction temperature.

The formation of a disulfide bond from two thiol groups is a redox reaction. libretexts.org The process is often facilitated by an oxidizing agent or can occur through auto-oxidation in the presence of oxygen. The solvent plays a crucial role in this process, affecting the solubility of the reactants and the stability of intermediates. For the oxidation of mercaptocarboxylic acids, aqueous solutions are commonly employed. The pH of the solution is a critical parameter, as the reaction rate is often dependent on the concentration of the thiolate anion (RS-), which is more nucleophilic than the neutral thiol (RSH).

In the context of disulfide bond formation in peptides, which is chemically similar to the dimerization of 3-mercaptophenylacetic acid, various solvent systems have been studied. For instance, mixtures of water with organic solvents like acetonitrile (B52724), methanol, and ethanol (B145695) have been evaluated to improve the solubility of starting materials and facilitate the reaction.

The reaction temperature is another key variable that requires optimization. Generally, increasing the temperature can increase the reaction rate. However, excessively high temperatures might lead to undesirable side reactions or degradation of the product. Therefore, a balance must be struck to achieve a reasonable reaction time while maintaining high product purity. For many disulfide bond formation reactions, temperatures ranging from room temperature to slightly elevated temperatures (e.g., 50-60 °C) are often employed. The optimal temperature is highly dependent on the specific oxidant and solvent system used.

For the oxidation of mercaptocarboxylic acids, the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine the point of complete consumption of the starting material, which helps in optimizing the reaction time and temperature.

Table 1: General Solvent Systems for Disulfide Bond Formation This table is generated based on general principles of disulfide bond formation and may require specific optimization for 3,3'-Dithiobis(phenylacetic acid).

Solvent SystemRationalePotential Temperature Range
Water (pH adjusted)Good solubility for the carboxylate salt, environmentally benign.Room Temperature to 60°C
Water/AcetonitrileImproved solubility for organic substrates.Room Temperature to 50°C
Water/EthanolGood solubility, common and less toxic organic solvent.Room Temperature to 50°C
Water/MethanolEffective for dissolving a range of organic compounds.Room Temperature to 50°C

Purification and Isolation Techniques for Complex Organic Acids

The purification and isolation of 3,3'-Dithiobis(phenylacetic acid), a complex dicarboxylic acid, from the reaction mixture are critical steps to obtain a product of high purity. Common impurities may include unreacted 3-mercaptophenylacetic acid, over-oxidized products, and residual reagents. A combination of techniques is often employed to effectively remove these impurities.

Recrystallization

Recrystallization is a powerful and widely used technique for purifying solid organic compounds. rochester.eduillinois.edu The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below, while the impurities should either be very soluble or insoluble at all temperatures.

For aromatic carboxylic acids, various solvents and solvent mixtures can be effective. google.comgoogle.com Common choices include water (if the compound has sufficient solubility at high temperatures), ethanol, acetic acid, or mixtures of these with other organic solvents like toluene or acetone. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Chromatographic Methods

When recrystallization alone is insufficient to achieve the desired purity, chromatographic techniques are employed.

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as they are passed through a column with a mobile phase (eluent). reddit.com For separating carboxylic acids, the eluent is often a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). To prevent streaking or poor separation due to the acidic nature of the compound, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the eluent. reddit.com

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. nih.gov For dicarboxylic acids, a common developing solvent system is a mixture of benzene, acetic acid, and water. nih.gov The spots can be visualized using a suitable indicator, such as bromocresol green, which changes color in the presence of an acid. nih.gov

Affinity Chromatography: In some specific cases, affinity chromatography can be a highly selective purification method. For dicarboxylic acids, a stationary phase with a ligand that has a specific affinity for the carboxyl groups can be used. nih.gov

The final isolated 3,3'-Dithiobis(phenylacetic acid) should be characterized to confirm its identity and purity. This is typically done using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

Table 2: Common Purification Techniques for Aromatic Dicarboxylic Acids

TechniquePrincipleTypical Application
RecrystallizationDifferential solubility at varying temperatures. rochester.eduillinois.eduPrimary purification of the crude solid product.
Column ChromatographyDifferential adsorption on a stationary phase. reddit.comSeparation of closely related impurities.
Thin-Layer ChromatographySeparation on a thin layer of adsorbent. nih.govMonitoring reaction progress and optimizing column conditions. nih.gov

Chemical Reactivity and Transformation Mechanisms of 3,3 Dithiobis Phenylacetic Acid

Disulfide Bond Chemistry and Redox Properties

The disulfide bond is a pivotal functional group in 3,3'-dithiobis(phenylacetic acid), governing its reactivity and potential applications. Its behavior is primarily characterized by redox reactions, including thiol-disulfide exchange, reductive cleavage, and oxidation.

Thiol-disulfide exchange is a fundamental reaction wherein a thiol reacts with a disulfide bond, resulting in the formation of a new disulfide and a new thiol. This process is crucial in various chemical and biological systems, including protein folding. nih.gov The reaction proceeds through the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. rug.nl Consequently, the reaction rate is highly dependent on the pH of the medium, as a more basic environment favors the deprotonation of the thiol to the more reactive thiolate. rug.nl

The general mechanism involves the following steps:

Deprotonation of a thiol (R'SH) to form a thiolate anion (R'S⁻).

Nucleophilic attack of the thiolate on a sulfur atom of the disulfide bond in 3,3'-dithiobis(phenylacetic acid).

Cleavage of the S-S bond, leading to the formation of a mixed disulfide and a new thiolate.

This exchange reaction is a reversible process, and the final composition of a mixture at equilibrium is determined by the relative thermodynamic stabilities of the species involved. rug.nl The kinetics of thiol-disulfide exchange can be monitored using techniques like UV-visible spectroscopy by observing the formation of a chromophoric thiolate. researchgate.net

The disulfide bond in 3,3'-dithiobis(phenylacetic acid) can be cleaved through reduction, yielding two molecules of the corresponding thiol, 3-mercaptophenylacetic acid. This transformation is a key reaction in various applications. Common methods for reductive cleavage include the use of reducing agents, hydrogenolysis, and electrochemical reduction. numberanalytics.com

Using Reducing Agents: A variety of reducing agents can effect the cleavage of disulfide bonds. Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are widely used for this purpose. rug.nl TCEP is particularly advantageous as it is more stable and reactive under acidic conditions compared to DTT. rug.nl Another approach involves the use of sodium iodide in the presence of a stoichiometric reductant like phosphorous acid to generate hydroiodic acid in situ, which then reduces the disulfide. researchgate.net

Hydrogenolysis: This method involves the use of hydrogen gas in the presence of a catalyst to break the S-S bond. numberanalytics.com

Electrochemical Reduction: An electric current can be employed to reduce the disulfide bond, offering a controlled and reagent-free method for cleavage. numberanalytics.com

The general mechanism of reductive cleavage involves the transfer of electrons from the reducing agent to the disulfide bond, leading to its scission. numberanalytics.com

The disulfide bridge in 3,3'-dithiobis(phenylacetic acid) exhibits a certain level of oxidative stability. However, it can undergo oxidation under specific conditions, leading to various transformation products. The presence of oxygen can initiate the oxidation of unsaturated fatty acids, a process that is spin-forbidden for ground-state oxygen but can be initiated by other factors. dtu.dk

Oxidation can be induced by various oxidizing agents, such as hydrogen peroxide in the presence of a metal catalyst like titanium(III). rsc.org The reaction with hydroxyl radicals can lead to the formation of adducts that may subsequently undergo fragmentation. rsc.org Lead tetra-acetate has also been used to oxidize related phenylacetic acids, leading primarily to ester products through the decomposition of intermediate lead(IV) salts. rsc.org

Carboxylic Acid Functionalization and Derivatization

The two carboxylic acid groups in 3,3'-dithiobis(phenylacetic acid) offer sites for a variety of chemical modifications, including esterification and amidation, allowing for the synthesis of a wide range of derivatives.

Esterification is a common reaction for modifying carboxylic acids. In the context of 3,3'-dithiobis(phenylacetic acid), the carboxylic acid groups can be reacted with alcohols to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. rdd.edu.iquobaghdad.edu.iqrepositorioinstitucional.mx

The kinetics of esterification have been studied for similar compounds like acetic acid. rdd.edu.iquobaghdad.edu.iqresearchgate.net These studies show that the reaction rate is influenced by factors such as temperature, the molar ratio of reactants, and the catalyst concentration. rdd.edu.iquobaghdad.edu.iq Generally, increasing the temperature and using a lower molar ratio of alcohol to acid can favor the esterification reaction. rdd.edu.iquobaghdad.edu.iq The reaction is often reversible, and the equilibrium can be shifted towards the product side by removing the water formed during the reaction. jocpr.com

Table 1: Factors Influencing Esterification Reactions

Factor Effect on Reaction Rate/Conversion Reference
Temperature Increasing temperature generally increases the rate constant and conversion. rdd.edu.iquobaghdad.edu.iq
Molar Ratio A lower molar ratio of alcohol to acid can favor the reaction. rdd.edu.iquobaghdad.edu.iq

The carboxylic acid groups of 3,3'-dithiobis(phenylacetic acid) can be converted to amides by reacting with amines. Direct amidation of a carboxylic acid with an amine is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov However, this can be overcome by using elevated temperatures or catalysts. nih.gov

Various catalytic systems have been developed for the direct amidation of phenylacetic acid derivatives. For instance, NiCl₂ has been shown to be an effective catalyst for the amidation of phenylacetic acid with benzylamine, providing moderate to excellent yields. nih.gov Other catalysts, such as those based on titanium or boron, have also been employed. researchgate.netnih.gov The reaction conditions, including the choice of solvent, can significantly impact the reaction outcome. nih.gov

For the synthesis of peptide-like structures, standard peptide coupling reagents can be used to activate the carboxylic acid groups before reaction with an amine or amino acid derivative.

Table 2: Catalysts for Direct Amidation of Phenylacetic Acid Derivatives

Catalyst Amine Solvent Yield Reference
NiCl₂ Benzylamine Toluene (B28343) Moderate to Excellent nih.gov
TiCp₂Cl₂ Various amines - Good to Excellent researchgate.net

Salt Formation and Supramolecular Interactions

The structure of 3,3'-Dithiobis(phenylacetic acid) features two carboxylic acid groups, classifying it as a dicarboxylic acid. chemicalnote.com This duality is central to its salt formation and the supramolecular architectures it can adopt.

Salt Formation: As a dicarboxylic acid, 3,3'-Dithiobis(phenylacetic acid) can react with bases to form salts. chemicalnote.com Depending on the stoichiometry of the base used, it can be either partially or fully neutralized. For instance, reaction with one equivalent of a strong base like sodium hydroxide (B78521) would yield a monosodium salt, where one carboxylic acid group is converted to a carboxylate while the other remains protonated. britannica.com The addition of two or more equivalents of the base leads to the formation of the disodium (B8443419) salt, with both acid groups deprotonated. This stepwise neutralization is a characteristic feature of polyprotic acids. britannica.comlibretexts.org

The process for creating salts from aromatic dicarboxylic acids can be controlled to produce specific salt forms, such as anhydrous salts by reacting the acid in powder form with a liquid amine. google.com The resulting salts, like other metal carboxylates, often exhibit different physical properties, such as higher crystallinity or water solubility, compared to the parent acid.

Supramolecular Interactions: In the solid state, carboxylic acids commonly form hydrogen-bonded dimers, and 3,3'-Dithiobis(phenylacetic acid) is expected to follow this pattern. The two carboxylic acid groups can form strong intermolecular hydrogen bonds, creating a stable dimeric structure. Furthermore, the molecule's two phenyl rings can engage in π-π stacking interactions, which are non-covalent interactions that further stabilize the crystal lattice.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution

The reactivity of the two benzene (B151609) rings in 3,3'-Dithiobis(phenylacetic acid) is governed by the electronic properties of the existing substituents: the carboxymethyl group (-CH₂COOH) and the aryl disulfide linkage (-S-S-Ar). These groups influence both the rate of reaction and the position of attack for incoming reagents. The electron-rich nature of the benzene ring makes it susceptible to attack by electrophiles, meaning electrophilic aromatic substitution (EAS) is the predominant reaction pathway. chemistry.coach Nucleophilic aromatic substitution, in contrast, would require the presence of powerful electron-withdrawing groups to activate the ring, which are absent here.

In an electrophilic aromatic substitution reaction, the existing groups on the ring determine the position of the incoming electrophile. wikipedia.org In 3,3'-Dithiobis(phenylacetic acid), each ring is disubstituted with the carboxymethyl and aryl disulfide groups positioned meta to each other (at C-1 and C-3).

Aryl Disulfide Group (-S-S-Ar): This group is analogous to an alkylthio group (-SR). The sulfur atom, despite its electronegativity, possesses lone pairs of electrons that can be donated into the aromatic ring through resonance (+M effect). youtube.com This effect increases the electron density at the ortho and para positions, making the group activating and an ortho-, para-director. aakash.ac.in

Carboxymethyl Group (-CH₂COOH): This group consists of a carboxylic acid attached to a methylene (B1212753) (-CH₂) spacer. The methylene group largely insulates the aromatic ring from the electron-withdrawing resonance effects of the carbonyl. quora.com Therefore, the group's primary influence is a weak electron-withdrawing inductive effect (-I), which slightly deactivates the ring. However, it still directs incoming electrophiles to the ortho- and para-positions. This is confirmed by the nitration of phenylacetic acid itself, which yields ortho and para substituted products. chegg.com

Substituent GroupPositionInductive EffectResonance EffectOverall EffectDirecting Influence
-CH₂COOH C-1Weakly Withdrawing (-I)NegligibleWeakly DeactivatingOrtho, Para
-S-S-Ar C-3Withdrawing (-I)Donating (+M)ActivatingOrtho, Para

Table 1: Summary of substituent effects in 3,3'-Dithiobis(phenylacetic acid).

The positions activated for electrophilic attack are:

C-2: Ortho to both -CH₂COOH and -S-S-Ar.

C-4: Para to -CH₂COOH and ortho to -S-S-Ar.

C-6: Ortho to -CH₂COOH and para to -S-S-Ar.

Due to steric hindrance from the two adjacent bulky substituents, attack at the C-2 position may be less favored compared to the C-4 and C-6 positions. libretexts.org

Based on the reinforcing ortho-, para-directing nature of the substituents, specific functionalization reactions can be predicted to yield a mixture of isomers, primarily at the less sterically hindered C-4 and C-6 positions.

Halogenation: The introduction of a halogen, such as bromine or chlorine, onto the aromatic rings would proceed via an electrophilic aromatic substitution mechanism, typically using a Lewis acid catalyst (e.g., FeBr₃ for bromination). chemistry.coach The reaction is expected to substitute hydrogen atoms at the C-4 and C-6 positions, and potentially at C-2 to a lesser extent.

Nitration: Nitration, carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org This electrophile will attack the activated positions of the aromatic rings. Given the directing effects, the primary products would be 4-nitro and 6-nitro derivatives of 3,3'-Dithiobis(phenylacetic acid). Under harsh nitrating conditions, oxidation of the disulfide bond could be a potential side reaction.

Sulfonation: Sulfonation using fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. chemistry.coach This reaction is also an electrophilic aromatic substitution and would be directed to the C-4 and C-6 positions. Sulfonation is often reversible, and the disulfide linkage may be susceptible to oxidation to form thiosulfonates or sulfones under the strongly acidic and oxidizing conditions. organic-chemistry.orgrsc.org

The table below summarizes the predicted outcomes for these functionalization reactions.

Advanced Spectroscopic and Analytical Characterization Techniques for 3,3 Dithiobis Phenylacetic Acid and Its Derivatives

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of reaction products and for tracking the progress of a chemical synthesis. purdue.edu

High-resolution mass spectrometry, often performed on instruments like Time-of-Flight (TOF) or Orbitrap analyzers, measures the m/z of an ion with extremely high accuracy (typically to within 0.001 Da). nationalmaglab.org This precision allows for the unambiguous determination of a molecule's elemental formula. For the synthesis of 3,3'-Dithiobis(phenylacetic acid) and its derivatives, HRMS is critical to confirm that the desired product has been formed and to distinguish it from other potential byproducts with the same nominal mass.

Example HRMS Data for 3,3'-Dithiobis(phenylacetic acid)

Molecular Formula: C₁₆H₁₄O₄S₂

Monoisotopic Mass: 334.0333 Da

Observed m/z in HRMS: A measured value very close to 334.0333 would confirm the elemental composition.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.orgunt.edu The fragmentation pattern provides a "fingerprint" of the molecule's structure, revealing information about its functional groups and connectivity. uab.edunih.gov

For 3,3'-Dithiobis(phenylacetic acid), the MS/MS spectrum would be expected to show characteristic fragmentation pathways. The disulfide bond is a likely point of cleavage.

Hypothesized Fragmentation of 3,3'-Dithiobis(phenylacetic acid) (m/z 334)

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Interpretation
334.03 167.01 C₈H₇O₂S Cleavage of the S-S bond
334.03 289.02 COOH Loss of a carboxylic acid group
167.01 121.03 COOH Loss of a carboxylic acid group from the monomeric radical

This table is based on established fragmentation principles. The most intense fragment in the MS/MS spectrum of a related compound, phenylacetic acid methyl ester, is often the tropylium (B1234903) ion at m/z 91, formed after loss of the ester group.

Chromatographic Methods for Separation and Purity Assessment in Research

Chromatography is fundamental for separating the components of a mixture and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds like 3,3'-Dithiobis(phenylacetic acid). A typical setup would involve:

Stationary Phase: A reverse-phase column (e.g., C18) is commonly used for separating moderately polar organic molecules. sielc.com

Mobile Phase: A mixture of an aqueous buffer (often with an acid like formic acid for better peak shape and MS compatibility) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov

Detection: A UV detector is suitable due to the aromatic rings in the molecule. Coupling HPLC to a mass spectrometer (LC-MS) provides both separation and mass identification, making it a powerful tool for analyzing complex reaction mixtures. nih.gov

Gas Chromatography (GC) can also be used, particularly for more volatile derivatives. For a carboxylic acid like 3,3'-Dithiobis(phenylacetic acid), derivatization to a more volatile ester form (e.g., methyl or propyl ester) is often required prior to analysis. nist.govnih.gov GC coupled with mass spectrometry (GC-MS) allows for the separation and identification of components in a mixture. nih.govhmdb.ca

The following table outlines typical starting conditions for an HPLC method to analyze 3,3'-Dithiobis(phenylacetic acid).

Parameter Condition
Column Reverse-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 10% B, increase to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Mass Spectrometry

These conditions are illustrative and would require optimization for specific applications. sielc.comnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) in Reaction Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of chemical reactions involving 3,3'-Dithiobis(phenylacetic acid) and for assessing the purity of the final product. Its high resolution and sensitivity allow for the separation and quantification of the starting materials, intermediates, the final product, and any byproducts.

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of 3,3'-Dithiobis(phenylacetic acid) would utilize a C18 column. researchgate.netsigmaaldrich.com The mobile phase would likely consist of a mixture of an aqueous buffer with a controlled pH and an organic modifier, such as acetonitrile or methanol. sielc.com Given the acidic nature of the carboxyl groups, acidifying the mobile phase with a small amount of an acid like phosphoric acid or formic acid helps to suppress the ionization of the carboxylic acid moieties, leading to better peak shape and retention. sielc.com For applications where the eluent is directed to a mass spectrometer (HPLC-MS), volatile acids like formic acid are preferred. sielc.com

Reaction profiling by HPLC allows for the tracking of the consumption of reactants and the formation of products over time. For instance, in the synthesis of 3,3'-Dithiobis(phenylacetic acid) from the corresponding thiol, 3-mercaptophenylacetic acid, HPLC can be used to monitor the disappearance of the starting material and the appearance of the disulfide product. By periodically injecting aliquots of the reaction mixture into the HPLC system, a kinetic profile of the reaction can be generated.

The retention times of the components in the mixture are dependent on their polarity. The starting thiol is generally more polar than the resulting disulfide, and thus would have a shorter retention time under reversed-phase conditions. The elution order and retention times can be optimized by adjusting the gradient of the organic solvent in the mobile phase. mdpi.com

Table 1: Representative HPLC Parameters for Reaction Profiling

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 35 °C

Table 2: Representative HPLC Retention Data for Reaction Monitoring

CompoundRetention Time (min)
3-mercaptophenylacetic acid5.8
3,3'-Dithiobis(phenylacetic acid) 9.2
Potential Side Product7.5

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, 3,3'-Dithiobis(phenylacetic acid) is a polar molecule with two carboxylic acid functional groups, making it non-volatile and prone to thermal decomposition in the hot GC injection port and column. Therefore, a derivatization step is essential to convert the carboxylic acid groups into more volatile and thermally stable esters or silyl (B83357) ethers. acs.org

Silylation is a common derivatization technique where the active hydrogen atoms in the carboxylic acid groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.govrsc.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting bis(trimethylsilyl) ester of 3,3'-Dithiobis(phenylacetic acid) is significantly more volatile and can be readily analyzed by GC-MS.

The derivatized sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and fragments them into a characteristic pattern of ions. This mass spectrum serves as a molecular fingerprint, allowing for the confident identification of the compound.

The mass spectrum of the bis(trimethylsilyl) derivative of 3,3'-Dithiobis(phenylacetic acid) would be expected to show a molecular ion peak (M+), as well as characteristic fragment ions resulting from the loss of methyl groups, the trimethylsilyl group, and cleavage of the disulfide bond. researchgate.netlibretexts.org Analysis of these fragmentation patterns can provide valuable structural information.

Table 3: Predicted GC-MS Data for Silylated 3,3'-Dithiobis(phenylacetic acid)

ParameterDescription
Derivative Bis(trimethylsilyl) 3,3'-dithiobis(phenylacetate)
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC Column DB-5ms or equivalent (non-polar)
Ionization Mode Electron Ionization (EI) at 70 eV
Expected M+ (m/z) 482
Key Fragment Ions (m/z) 467 (M-15), 395 (M-87), 241 (cleavage of S-S bond)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of 3,3'-Dithiobis(phenylacetic acid) would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through intermolecular hydrogen bonding. nih.govacs.orgupi.eduresearchgate.net Within this broad envelope, sharper C-H stretching vibrations of the aromatic ring and the methylene (B1212753) group would appear around 2850-3100 cm⁻¹. nih.gov A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid group. frontiersin.org The presence of the disulfide (S-S) bond is more challenging to observe in IR spectroscopy as it is a non-polar bond and therefore has a very weak or non-existent absorption.

Raman Spectroscopy , on the other hand, is highly sensitive to non-polar bonds and is therefore an excellent technique for probing the disulfide linkage. The S-S stretching vibration in aromatic disulfides typically gives rise to a distinct peak in the Raman spectrum in the range of 500-550 cm⁻¹. nih.govacs.orgrsc.orgresearchgate.net The exact position of this peak is sensitive to the conformation around the S-S bond. The C-S stretching vibrations are also observable in the Raman spectrum, typically in the region of 600-700 cm⁻¹.

Both IR and Raman spectroscopy can provide insights into the hydrogen bonding interactions within the crystal lattice of 3,3'-Dithiobis(phenylacetic acid). The formation of strong intermolecular hydrogen bonds between the carboxylic acid groups to form a cyclic dimer results in a significant broadening and red-shifting of the O-H stretching band in the IR spectrum. rsc.org The C=O stretching band may also show a slight shift to lower wavenumbers upon hydrogen bond formation.

Table 4: Characteristic Vibrational Frequencies for 3,3'-Dithiobis(phenylacetic acid)

Functional GroupVibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
O-H (in dimer)Stretching~2500-3300 (broad)Weak
C-H (aromatic)Stretching~3000-3100Strong
C-H (aliphatic)Stretching~2850-2950Strong
C=O (in dimer)Stretching~1700 (strong)Moderate
C=C (aromatic)Stretching~1450-1600Strong
S-SStretchingVery weak or inactive~500-550 (distinct)
C-SStretchingWeak~600-700

Computational and Theoretical Investigations of 3,3 Dithiobis Phenylacetic Acid

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and electronic properties of molecules like 3,3'-Dithiobis(phenylacetic acid). While direct computational studies on this specific compound are not extensively available in public literature, we can infer its probable characteristics based on studies of structurally similar compounds and general principles of computational chemistry.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has become a standard method for the geometry optimization of organic molecules. nih.govphyschemres.org For a molecule such as 3,3'-Dithiobis(phenylacetic acid), DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to determine its most stable three-dimensional conformation. physchemres.org The process involves finding the minimum energy structure on the potential energy surface. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

The energy landscape of 3,3'-Dithiobis(phenylacetic acid) would be characterized by multiple local minima corresponding to different conformers, primarily due to the rotational freedom around the disulfide bond and the single bonds of the acetic acid side chains. DFT calculations can map these energy landscapes, identifying the global minimum energy structure and the relative energies of other stable conformers. The choice of functional and basis set is critical for obtaining accurate results, with hybrid functionals often providing a good balance of accuracy and computational cost for organic molecules. nih.gov

Table 1: Predicted Geometrical Parameters for 3,3'-Dithiobis(phenylacetic acid) based on Analogous Compounds

ParameterPredicted Value
C-S bond length~1.85 Å
S-S bond length~2.05 Å
C-C (aromatic) bond length~1.40 Å
C-C (acetic acid) bond length~1.52 Å
C=O bond length~1.21 Å
C-O bond length~1.35 Å
O-H bond length~0.97 Å
C-S-S bond angle~104°
S-S-C bond angle~104°
C-S-S-C dihedral angle~±90°

Note: These values are estimations based on typical bond lengths and angles from DFT calculations on similar organic molecules containing disulfide and phenylacetic acid moieties.

Prediction of Spectroscopic Parameters

DFT calculations are also instrumental in predicting various spectroscopic parameters that can aid in the experimental characterization of 3,3'-Dithiobis(phenylacetic acid). Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the excitation energies and oscillator strengths of electronic transitions. cnr.it The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, also obtainable from DFT, are crucial for understanding the electronic behavior and reactivity of the molecule. semanticscholar.org

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated from the second derivatives of the energy with respect to the atomic coordinates. researchgate.net These calculated frequencies, when scaled by an appropriate factor, can be compared with experimental spectra to confirm the molecular structure. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using methods like Gauge-Including Atomic Orbital (GIAO). researchgate.net

Table 2: Predicted Spectroscopic Data for 3,3'-Dithiobis(phenylacetic acid)

Spectroscopic TechniquePredicted ParameterPredicted Value Range
UV-Vis (TD-DFT)λmax~250-280 nm
IRC=O stretch~1700-1750 cm⁻¹
O-H stretch~2500-3300 cm⁻¹ (broad)
S-S stretch~500-540 cm⁻¹
¹H NMRAromatic protons~7.2-7.5 ppm
CH₂ protons~3.6-3.8 ppm
¹³C NMRCarbonyl carbon~170-175 ppm
Aromatic carbons~125-140 ppm
CH₂ carbon~35-40 ppm

Note: These are approximate values based on typical spectroscopic data for compounds containing phenylacetic acid and disulfide functionalities.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. mdpi.comdntb.gov.ua

Reaction Mechanism Predictions and Energetics via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions. For 3,3'-Dithiobis(phenylacetic acid), this could involve studying its synthesis, degradation, or its participation in various chemical transformations. DFT calculations can be used to map the reaction pathways, identifying transition states and intermediates. nih.gov By calculating the energies of reactants, products, and transition states, the activation energies and reaction enthalpies can be determined, providing a quantitative understanding of the reaction kinetics and thermodynamics. For example, the mechanism of disulfide bond cleavage under different conditions (e.g., reduction or oxidation) could be elucidated using these computational methods.

Transition State Analysis of Disulfide Cleavage Reactions

The disulfide bond is a pivotal functional group that governs the reversible dimerization of the monomeric thiol form. The cleavage of this S-S bond, typically via thiol-disulfide exchange, is a fundamental reaction in chemistry and biology. Computational studies, while not specific to 3,3'-Dithiobis(phenylacetic acid), have extensively elucidated the mechanism of this process for various disulfide-containing molecules, and these findings can be extrapolated to understand the behavior of the target compound.

Theoretical calculations have firmly established that the thiol-disulfide exchange reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The key reacting species is the thiolate anion (RS⁻), which is a much more potent nucleophile than its protonated thiol (RSH) counterpart. nih.gov The thiolate attacks one of the sulfur atoms of the disulfide bond, leading to the formation of a transient, higher-energy species known as the transition state.

High-level theoretical calculations have characterized the geometry of this transition state as a linear, or nearly linear, trisulfide-like structure ([R-S···S···S-R]⁻). nih.govrsc.org In this arrangement, the attacking and leaving sulfur atoms are approximately equidistant from the central sulfur atom. researchgate.net The negative charge is delocalized across the three sulfur atoms, with significant charge density concentrated on the attacking and leaving sulfur atoms. nih.gov

The stability of this transition state, and thus the rate of the disulfide cleavage, is sensitive to the surrounding environment. Computational studies have shown that hydrophobic (non-polar) environments can catalyze the reaction by stabilizing the charge-diffuse transition state more effectively than the more localized charge of the reactant thiolate. nih.gov Conversely, polar solvents can also influence the reaction pathway. acs.org

The energy barrier associated with reaching this transition state, known as the activation energy, is a critical parameter that dictates the kinetics of the disulfide cleavage. While specific values for 3,3'-Dithiobis(phenylacetic acid) are not available in the literature, computational studies on analogous systems provide representative data. For instance, the activation barrier for the sterically hindered exchange reaction between t-butyl mercaptide and di-t-butyl disulfide has been calculated to be 9.8 kcal/mol. acs.org

Table 1: General Computational Findings for Thiol-Disulfide Exchange Reactions

FeatureDescriptionReference
Reaction Mechanism SN2-type nucleophilic substitution nih.gov
Reacting Species Thiolate anion (RS⁻) nih.gov
Transition State Geometry Linear or near-linear trisulfide-like structure nih.govrsc.org
Charge Distribution in TS Delocalized across three sulfur atoms nih.gov
Solvent Effects Hydrophobic environments can be catalytic nih.gov
Activation Barrier Example 9.8 kcal/mol for t-butyl/di-t-butyl disulfide exchange acs.org

These computational insights into the transition state of disulfide cleavage provide a robust framework for understanding the reactivity of the disulfide linkage in 3,3'-Dithiobis(phenylacetic acid).

Reaction Pathway Elucidation for Carboxylic Acid Transformations

The carboxylic acid functional groups in 3,3'-Dithiobis(phenylacetic acid) are amenable to a variety of chemical transformations, most notably those that occur at the carboxyl carbon. Computational studies, while not abundant for this specific molecule, have been applied to understand the reaction pathways of similar aromatic carboxylic acids, such as phenylacetic acid and its derivatives. These transformations are crucial for synthesizing derivatives like esters and amides.

Esterification: The conversion of a carboxylic acid to an ester, known as Fischer esterification, is typically catalyzed by an acid. Computational studies on related systems can elucidate the reaction pathway, which generally involves several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product.

The specific catalysts and reaction conditions can significantly influence the energy profile of this pathway. For instance, studies on the esterification of phenylacetic acid have explored various catalysts, including heterogeneous catalysts like Amberlyst-15 and metal-exchanged montmorillonite (B579905) nanoclays. researchgate.netnih.gov

Amidation: The direct formation of an amide from a carboxylic acid and an amine is a thermodynamically challenging reaction due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, activating agents or catalysts are often employed. Computational studies can help to unravel the mechanisms of these catalyzed reactions. For example, the direct amidation of phenylacetic acid derivatives has been achieved using catalysts like NiCl₂. nih.gov A plausible mechanism involves the coordination of the nickel catalyst to the carboxylic acid, facilitating the nucleophilic attack by the amine.

Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation, the loss of CO₂, under certain conditions, such as high temperatures or in the presence of specific catalysts. numberanalytics.com Computational studies can model the transition state for the cleavage of the C-C bond between the aromatic ring and the carboxyl group.

Table 2: Common Carboxylic Acid Transformations and Catalytic Systems

TransformationReactantsCommon Catalysts/ReagentsReference
Esterification Carboxylic Acid, AlcoholAcid catalysts (e.g., H₂SO₄), Amberlyst-15 researchgate.net
Amidation Carboxylic Acid, AmineCoupling reagents (e.g., carbodiimides), NiCl₂ nih.gov
Decarboxylation Carboxylic AcidHeat, Copper salts numberanalytics.com

While detailed computational pathway elucidation for the carboxylic acid transformations of 3,3'-Dithiobis(phenylacetic acid) is a subject for future research, the existing theoretical work on analogous systems provides a solid foundation for predicting its chemical behavior and for designing synthetic routes to its derivatives.

Applications of 3,3 Dithiobis Phenylacetic Acid in Advanced Materials Science

Role as a Monomer in Polymer Synthesis

The dicarboxylic acid functionality of 3,3'-Dithiobis(phenylacetic acid) allows it to act as a monomer in various polymerization reactions, enabling the introduction of disulfide linkages directly into the polymer backbone or as crosslinking agents.

Polycondensation Reactions for Polymer Backbones

3,3'-Dithiobis(phenylacetic acid) can participate in polycondensation reactions with diol or diamine comonomers to produce polyesters and polyamides, respectively. In these reactions, the carboxylic acid groups react to form ester or amide bonds, creating a linear polymer chain. The disulfide bond is incorporated into the main chain, imparting unique redox-responsive characteristics to the resulting polymer. The general scheme for the polycondensation of 3,3'-Dithiobis(phenylacetic acid) with a generic diol is presented below.

Table 1: Polycondensation Reaction with 3,3'-Dithiobis(phenylacetic acid)

Reactant 1Reactant 2Polymer TypeKey Backbone Linkage
3,3'-Dithiobis(phenylacetic acid)Diol (e.g., ethylene (B1197577) glycol)PolyesterEster and Disulfide
3,3'-Dithiobis(phenylacetic acid)Diamine (e.g., hexamethylenediamine)PolyamideAmide and Disulfide

The properties of the resulting polymers, such as molecular weight, solubility, and thermal characteristics, can be tuned by the choice of the comonomer. The presence of the disulfide bond in the polymer backbone makes these materials susceptible to cleavage under reducing conditions, a property that is exploited in the design of degradable and responsive materials.

Crosslinking Agent in Polymer Networks via Disulfide Bridges

Beyond its use as a linear monomer, 3,3'-Dithiobis(phenylacetic acid) can function as a crosslinking agent to form polymer networks. In this role, the dicarboxylic acid can be reacted with polymers containing appropriate functional groups, such as hydroxyl or amine groups, to form crosslinks. More significantly, the disulfide bond itself can be formed in situ from a corresponding dithiol monomer, or it can be cleaved and reformed, allowing for the creation of dynamic and self-healing networks.

The disulfide bridges act as reversible crosslinks. Under reducing conditions, the disulfide bonds are cleaved, leading to the disassembly of the network. This process can be reversed by introducing an oxidizing agent, which reforms the disulfide bonds and restores the network structure. This reversible crosslinking is a key feature in the development of smart materials that can adapt to their environment.

Design of Redox-Responsive Materials

The inherent redox activity of the disulfide bond in 3,3'-Dithiobis(phenylacetic acid) is a powerful tool for the design of materials that respond to specific chemical stimuli.

Development of Stimuli-Responsive Polymers and Hydrogels

Polymers and hydrogels incorporating 3,3'-Dithiobis(phenylacetic acid) exhibit responsiveness to redox stimuli, such as the presence of reducing agents like glutathione (B108866) (GSH), which is found at elevated concentrations in intracellular environments. When these materials are exposed to such stimuli, the disulfide bonds are cleaved, leading to a change in the material's properties. For instance, a hydrogel crosslinked with disulfide bridges will degrade and release encapsulated cargo in a reducing environment. This "on-demand" release is highly desirable for targeted drug delivery applications. mdpi.comolemiss.edu

Table 2: Stimuli-Responsive Behavior of Materials Containing 3,3'-Dithiobis(phenylacetic acid) Moiety

StimulusMaterial ResponsePotential Application
Reducing Agent (e.g., GSH, DTT)Disulfide bond cleavage, polymer degradation, hydrogel dissolutionTargeted drug delivery, controlled release systems
Oxidizing Agent (e.g., H₂O₂)Disulfide bond formation, polymer crosslinking, hydrogel formationSelf-healing materials, injectable hydrogels

Fabrication of Disulfide-Cleavable Linkers for Dynamic Materials

The disulfide moiety of 3,3'-Dithiobis(phenylacetic acid) can be used to create cleavable linkers in more complex material architectures. These linkers can connect different polymer chains or tether molecules to a surface. The ability to cleave these linkers under specific redox conditions allows for the dynamic rearrangement of the material's structure. This has been a particularly fruitful strategy in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody via a cleavable linker. core.ac.ukmdpi.com While not specific to 3,3'-Dithiobis(phenylacetic acid), the principle is directly applicable. The disulfide bond remains stable in the bloodstream but is cleaved inside cancer cells, releasing the drug at the target site. olemiss.edu

Surface Functionalization and Interface Engineering

The carboxylic acid groups of 3,3'-Dithiobis(phenylacetic acid) provide a means to anchor the molecule to various surfaces, thereby introducing disulfide functionalities for further modification or for creating redox-responsive surfaces.

This surface functionalization can be achieved on a wide range of materials, including nanoparticles, metal oxides, and other polymers, through the formation of covalent bonds or strong physisorption. Once the surface is functionalized with 3,3'-Dithiobis(phenylacetic acid), the disulfide bonds can be used to attach other molecules, such as targeting ligands, drugs, or polymers, via disulfide exchange reactions. This approach allows for the creation of multifunctional surfaces with tailored properties. For example, nanoparticles can be functionalized to target specific cells and then release a payload upon entering the cell's reducing environment.

Furthermore, the reversible nature of the disulfide bond can be used to create surfaces that can dynamically change their properties in response to redox stimuli. This could be used, for example, to control cell adhesion or to create "smart" surfaces that can be cleaned or regenerated.

Investigations into Biological System Interactions of 3,3 Dithiobis Phenylacetic Acid Non Clinical Focus

Mechanistic Studies of Disulfide Reduction in Biological Mimic Systems

The central feature of 3,3'-Dithiobis(phenylacetic acid) is its disulfide bond (-S-S-), which is a key functional group in various biological molecules, most notably in proteins where it stabilizes tertiary and quaternary structures. The reactivity of this bond in environments that mimic biological systems is a subject of significant interest.

The disulfide bond of 3,3'-Dithiobis(phenylacetic acid) is susceptible to cleavage by biological thiols through a process known as thiol-disulfide exchange. This is a common reaction in cellular environments where reducing agents are present.

Glutathione (B108866) (GSH): As the most abundant low-molecular-weight thiol in many cells, glutathione plays a crucial role in maintaining the cellular redox state. The interaction between 3,3'-Dithiobis(phenylacetic acid) and glutathione (GSH) results in the reduction of the disulfide bond. The reaction proceeds via a nucleophilic attack of the glutathione thiolate anion (GS⁻) on one of the sulfur atoms of the disulfide bridge. This cleavage yields one molecule of 3-mercaptophenylacetic acid and a mixed disulfide of glutathione and 3-mercaptophenylacetic acid. The high intracellular concentration of GSH typically drives the reaction towards the complete reduction of the mixed disulfide, ultimately producing two molecules of 3-mercaptophenylacetic acid and oxidized glutathione (GSSG).

Dithiothreitol (DTT): DTT is a powerful, commonly used laboratory reducing agent designed to mimic the action of biological reductants. It efficiently reduces disulfide bonds in an intramolecular reaction. When DTT interacts with 3,3'-Dithiobis(phenylacetic acid), it first forms a mixed disulfide, similar to the reaction with glutathione. However, the second thiol group within the DTT molecule then rapidly attacks the mixed disulfide, forming a stable six-membered ring containing a disulfide bond and releasing the second molecule of 3-mercaptophenylacetic acid. This intramolecular cyclization makes DTT a highly efficient reducing agent.

The principle of this reduction is analogous to the reaction used in the Ellman's test, where 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is reduced by thiols to produce a colored product for quantification. nih.gov

The correct pairing of cysteine residues to form disulfide bonds is critical for the proper folding and function of many secretory and extracellular proteins. This process, known as oxidative folding, is often error-prone, leading to non-native disulfide bonds. In eukaryotes, the enzyme Protein Disulfide Isomerase (PDI) is essential for catalyzing the rearrangement of these incorrect bonds. nih.gov

Simple molecules like 3,3'-Dithiobis(phenylacetic acid) can serve as model systems to study the fundamental chemistry of these exchange reactions. The cleavage of its disulfide bond by a thiol and the potential for it to react with other thiols to form new disulfide linkages mimics the disulfide isomerization function of PDI. nih.gov By studying the kinetics and thermodynamics of these reactions with a simple, well-defined molecule, researchers can gain insight into the more complex environment of a protein's folding pathway. These small-molecule mimics can help elucidate the chemical principles that govern disulfide shuffling, a key step in achieving the native protein structure. nih.gov

Biochemical Pathway Analysis for Phenylacetic Acid Moiety (if liberated via disulfide cleavage)

Upon reductive cleavage of the disulfide bond, two molecules of 3-mercaptophenylacetic acid are produced. While the metabolism of this specific substituted form is not widely detailed, the degradation pathway of the parent structure, phenylacetic acid (PAA), is well-characterized in microorganisms. nih.govnih.govasm.org This pathway serves as a model for how the phenylacetic acid portion of the molecule would be catabolized if the mercapto-group were removed.

The microbial degradation of phenylacetic acid (PAA) is a highly efficient process involving a series of enzymatic steps encoded by the paa gene cluster. nih.govasm.org The pathway converges the catabolism of various aromatic compounds into central metabolic intermediates. nih.gov

The initial and rate-controlling step is the activation of PAA by the attachment of Coenzyme A (CoA). nih.gov This reaction is catalyzed by Phenylacetate-CoA ligase (PaaK) , an ATP-dependent enzyme that forms phenylacetyl-CoA (PA-CoA). This thioesterification primes the relatively stable aromatic ring for subsequent degradation. nih.gov Following activation, a multi-component monooxygenase, PaaABCDE , catalyzes the epoxidation of the aromatic ring, a crucial step that introduces oxygen and prepares the ring for cleavage. nih.gov The resulting epoxide is then isomerized by PaaG . Ultimately, through a series of further enzymatic reactions, the carbon skeleton is broken down to yield acetyl-CoA and succinyl-CoA, which can then enter the Krebs cycle for energy production. asm.org

Bacteria have evolved sophisticated pathways to utilize aromatic compounds as carbon and energy sources. nih.gov The PAA degradation pathway is a prime example of this metabolic versatility and has been identified in a significant percentage of sequenced bacterial genomes. nih.gov Studies on various bacteria, including Acinetobacter baumannii and Escherichia coli, have shown that the paa operon is tightly regulated and can be induced by the presence of PAA. nih.govasm.org

The degradation of related aromatic compounds often involves conversion into a central intermediate like PAA. For instance, the catabolism of the amino acid L-phenylalanine can produce PAA as an intermediate. asm.org Similarly, environmental pollutants like 2,4-Dichlorophenoxyacetic acid (2,4-D) are degraded by microbes through pathways that involve ring hydroxylation and cleavage, demonstrating the diverse enzymatic machinery bacteria possess for breaking down substituted aromatic acids. wikipedia.org This broad capability suggests that microbes in relevant environments could likely adapt to degrade the 3-mercaptophenylacetic acid liberated from 3,3'-Dithiobis(phenylacetic acid), potentially through initial modification of the thiol group followed by entry into the established PAA pathway.

Table 1: Key Enzymes in the Aerobic Microbial Degradation of Phenylacetic Acid

Enzyme/ComplexGene(s)FunctionReference
Phenylacetate-CoA ligasePaaKActivates PAA by converting it to Phenylacetyl-CoA. nih.gov
Phenylacetyl-CoA oxygenasePaaABCDEA multi-component complex that catalyzes the epoxidation of the phenylacetyl-CoA ring. nih.gov
Ring-epoxide isomerasePaaGIsomerizes the epoxide intermediate formed by PaaABCDE. nih.gov
ThioesterasePaaICan reverse the PaaK step to prevent toxic accumulation of intermediates. nih.gov

Use as a Chemical Probe or Scaffold in Biomedical Research

Beyond its role as a model for studying disulfide chemistry, the structure of 3,3'-Dithiobis(phenylacetic acid) lends itself to applications as a chemical tool in biomedical research.

Chemical Scaffold: The molecule provides a bivalent scaffold. The two terminal carboxylic acid groups on the phenylacetic acid moieties can be chemically modified, allowing for the attachment of two other molecules (e.g., ligands, peptides, or drug molecules). This creates a dimeric construct where the two attached units are held at a specific distance by the dithiobis(phenyl) linker. This approach is valuable in designing bivalent ligands that can simultaneously engage two binding sites on a protein or two separate receptor proteins, often leading to enhanced affinity and selectivity.

Cleavable Linker: The disulfide bond serves as a bioreducible linker. A therapeutic agent or a molecular probe could be attached to the scaffold with the expectation that the disulfide bond will remain stable in the extracellular environment but will be cleaved in the reducing intracellular environment (due to high levels of glutathione). This strategy is a cornerstone of drug delivery systems designed to release a payload specifically inside target cells, minimizing off-target effects.

Chemical Probe: While DTNB is the standard reagent, a molecule like 3,3'-Dithiobis(phenylacetic acid) could theoretically be modified to act as a chemical probe for detecting thiols. For example, modification of the phenyl rings with reporter groups (e.g., fluorophores) could create a probe where disulfide cleavage by a thiol results in a measurable change in the spectroscopic signal. This would allow for the detection and quantification of biological thiols in various experimental systems.

Synthesis of Ligands for Receptor Binding Studies in vitro

The synthesis of phenylacetic acid derivatives is a significant area of research due to their potential as ligands for various receptors. researchgate.netresearchgate.netmdpi.com These derivatives are often explored for their biological activities, which can be evaluated through in vitro receptor binding studies. nih.govnih.gov The synthesis process for these compounds can vary, with methods such as the Willgerodt-Kindler reaction and palladium-catalyzed carbonylation being employed to create the phenylacetic acid core structure. researchgate.netresearchgate.net For instance, 2,4-Dichlorophenylacetic acid has been synthesized from 2,4-dichlorobenzyl chloride with high yields using a palladium catalyst. researchgate.net

In the context of receptor binding, the specific structure of the phenylacetic acid derivative is crucial for its affinity and selectivity towards a particular receptor. nih.gov For example, in studies of opioid receptors, the N-phenethyl-substituted ortho-c isomer of an oxide-bridged phenylmorphan, which contains a phenylacetic acid-like moiety, demonstrated high affinity for the μ-receptor. nih.gov The synthesis of such complex molecules often involves multiple steps, including the introduction of various functional groups to modulate the compound's interaction with the target receptor. nih.govnih.gov

In vitro binding assays are essential for determining the binding affinity of these synthesized ligands. fda.gov These studies typically involve incubating the compound with cells or cell membranes expressing the target receptor and measuring the displacement of a radiolabeled ligand. nih.govnih.gov This allows for the determination of the inhibitory constant (Ki), which is a measure of the ligand's binding affinity.

While direct synthesis of 3,3'-Dithiobis(phenylacetic acid) for a specific receptor binding study is not extensively detailed in the provided results, the synthesis of related phenylacetic acid derivatives for such purposes is well-documented. researchgate.netresearchgate.netmdpi.comnih.govnih.govgoogle.commdpi.comnih.govmdpi.com The disulfide linkage in 3,3'-Dithiobis(phenylacetic acid) presents an interesting feature that could be explored for its potential to interact with receptors containing cysteine residues in their binding pockets, potentially leading to covalent interactions or redox-dependent binding.

Design of Bioconjugates Utilizing Disulfide Linkers for Controlled Release

The disulfide bond is a popular choice for creating cleavable linkers in bioconjugates, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). biosynth.com This is due to their relative stability in the bloodstream and their susceptibility to cleavage in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher. nih.gov This differential stability allows for the controlled release of a therapeutic payload at the target site, minimizing off-target toxicity. biosynth.com

Self-immolative linkers based on disulfide bonds (DSILs) have emerged as a sophisticated strategy. nih.govresearchgate.net These linkers are designed to not only mask the bioactive agent but also to initiate a spontaneous fragmentation process upon disulfide cleavage, leading to the release of the unmodified drug. nih.govresearchgate.net This approach avoids potential issues of steric hindrance and limited drug-trigger combinations that can arise from direct conjugation. nih.gov

The structure of 3,3'-Dithiobis(phenylacetic acid) provides a scaffold that could be readily adapted for use as a disulfide linker. The two carboxylic acid groups offer points for conjugation to targeting moieties (like antibodies or peptides) and therapeutic agents. The disulfide bond would serve as the trigger for release in a reducing environment. While specific examples of 3,3'-Dithiobis(phenylacetic acid) being used in this exact manner are not detailed, the principles of disulfide linker design are well-established and directly applicable. biosynth.comnih.govnih.govresearchgate.netnih.govresearchgate.netrsc.org

Assessment of Antimicrobial Properties in vitro of Phenylacetic Acid Components

Phenylacetic acid (PAA) and its derivatives have demonstrated notable antimicrobial activity against a range of microorganisms, including bacteria and fungi. nih.govnih.govnih.gov PAA, a naturally occurring compound found in various organisms, has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.gov

The mechanisms underlying the antimicrobial action of PAA are multifaceted. Studies have shown that PAA can disrupt the integrity of the cell membrane, leading to increased permeability and the leakage of essential intracellular components such as nucleic acids and proteins. nih.govresearchgate.net For instance, treatment of Agrobacterium tumefaciens with PAA resulted in a significant increase in relative conductivity, indicating membrane damage. nih.gov Furthermore, PAA has been observed to inhibit total protein synthesis and interfere with key metabolic processes, such as the tricarboxylic acid (TCA) cycle, by reducing the activity of enzymes like malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH). nih.gov

The antimicrobial efficacy of phenylacetic acid derivatives can be influenced by their specific chemical structure. For example, a study on the in vitro activity of diclofenac, a phenylacetic acid derivative, against Vibrio cholerae showed that it could reduce the minimum inhibitory concentrations of other antibiotics and disrupt the exopolysaccharide matrix of biofilms. antibiotics-chemotherapy.ru Another study identified phenylacetic acid as the active antimicrobial compound produced by Bacillus licheniformis, effective against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov

The antifungal properties of phenylacetic acid and its sodium salt have also been investigated. nih.gov They have shown complete inhibition of the growth of various plant pathogenic fungi at low concentrations and were effective in inhibiting spore germination and hyphal growth. nih.gov

While there is no specific data on the antimicrobial properties of 3,3'-Dithiobis(phenylacetic acid), the known activity of its constituent phenylacetic acid moieties suggests that it could possess similar antimicrobial effects. The disulfide bond might also contribute to its activity, potentially through interactions with microbial proteins.

Interaction with Biomolecules (e.g., amino acids, proteins) in vitro

The interaction of small molecules with biomolecules is fundamental to their biological effects. The structure of 3,3'-Dithiobis(phenylacetic acid), featuring two phenylacetic acid units linked by a disulfide bridge, suggests potential interactions with various biomolecules, particularly proteins and their constituent amino acids, through both non-covalent and covalent mechanisms.

Studies on Enzyme Inhibition or Activation by Dithiobis(phenylacetic acid)

The disulfide bond in 3,3'-Dithiobis(phenylacetic acid) is a key feature that could mediate its interaction with enzymes. Disulfide bonds can undergo exchange reactions with free thiol groups present in the cysteine residues of proteins. This interaction can lead to the formation of a mixed disulfide, thereby modifying the protein's structure and, consequently, its function, potentially leading to enzyme inhibition or activation.

While direct studies on the enzyme inhibitory or activating properties of 3,3'-Dithiobis(phenylacetic acid) are not prevalent in the provided search results, the general principles of enzyme modulation by compounds containing disulfide bonds are well-established. For example, the selection of enzymatically active lipase (B570770) variants has been achieved using a mechanism-based biotinylated inhibitor, demonstrating that specific molecules can target and interact with the active sites of enzymes. nih.gov

Furthermore, the phenylacetic acid moiety itself can influence enzyme activity. For instance, phenylacetic acid has been shown to inhibit key enzymes in the tricarboxylic acid cycle of Agrobacterium tumefaciens, such as malate dehydrogenase (MDH) and succinate dehydrogenase (SDH), contributing to its antibacterial effect. nih.gov This suggests that the phenylacetic acid components of 3,3'-Dithiobis(phenylacetic acid) could also interact with and modulate the activity of certain enzymes.

The potential for 3,3'-Dithiobis(phenylacetic acid) to act as an enzyme modulator is an area that warrants further investigation, particularly for enzymes where cysteine residues play a critical role in catalysis or regulation.

Role in Modulating Cellular Processes in vitro (e.g., cell culture studies)

The cellular effects of phenylacetic acid and its derivatives have been explored in various in vitro cell culture systems. These compounds can influence a range of cellular processes, including proliferation, differentiation, and apoptosis.

Phenylacetic acid itself is used in plant cell culture and has been shown to have effects on cell growth. sigmaaldrich.com In the context of cancer research, phenylacetamide derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. nih.gov For example, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives exhibited cytotoxic activity against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. nih.gov Similarly, novel phenoxyacetamide derivatives have been shown to induce apoptosis in HepG2 cells. mdpi.com

The choice of cell culture system and experimental conditions can significantly impact the observed effects of a compound. kassotislab.org Studies comparing different adipogenic cell culture systems have highlighted that the cell line, its source, and the induction period can all influence the potency and efficacy of adipogenic chemicals. kassotislab.org

While specific cell culture studies focusing on 3,3'-Dithiobis(phenylacetic acid) are not explicitly detailed, the known activities of its constituent parts suggest it could modulate cellular processes. The disulfide bond could be cleaved in the reducing intracellular environment, releasing phenylacetic acid moieties that could then exert their own biological effects. This controlled release mechanism, similar to that utilized in bioconjugate design, could be a key aspect of its cellular activity. Further in vitro studies are necessary to elucidate the specific effects of 3,3'-Dithiobis(phenylacetic acid) on various cell types and to understand how its unique structure contributes to its biological activity.

Q & A

Q. What are the recommended synthetic routes for 3,3'-Dithiobis(phenylacetic acid), and how can reaction conditions be optimized?

The synthesis of disulfide-containing compounds like 3,3'-Dithiobis(phenylacetic acid) typically involves oxidative coupling of thiol precursors. A common method is air oxidation of phenylacetic acid thiol derivatives in alkaline conditions. For optimization:

  • Use inert atmospheres (e.g., nitrogen) to minimize side reactions.
  • Adjust pH to 8–10 to enhance thiolate ion formation, accelerating disulfide bond formation .
  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, referencing retention times against known standards .

Q. How should researchers characterize the purity and structural integrity of 3,3'-Dithiobis(phenylacetic acid)?

Key analytical methods include:

  • NMR Spectroscopy : Confirm disulfide bonds via characteristic S–S coupling signals in 1H^1H-NMR (e.g., δ 2.5–3.5 ppm for adjacent protons) .
  • HPLC : Use reverse-phase C18 columns with UV detection at 254 nm. Purity >98% is achievable with gradient elution (e.g., 0.1% TFA in acetonitrile/water) .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode should show [M–H]^- peaks matching the molecular weight (e.g., 304.3 g/mol for 3,3'-Dithiobis(phenylacetic acid)) .

Q. What are the stability considerations for 3,3'-Dithiobis(phenylacetic acid) under laboratory storage conditions?

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation.
  • Solubility : Soluble in polar solvents (e.g., ethanol, DMSO) but avoid aqueous solutions at pH <5, where disulfide bonds may hydrolyze .
  • Degradation Monitoring : Use periodic HPLC analysis to detect breakdown products like phenylacetic acid thiols .

Advanced Research Questions

Q. How can researchers resolve contradictory data in disulfide bond reactivity studies involving 3,3'-Dithiobis(phenylacetic acid)?

Contradictions often arise from:

  • Redox Interferences : Trace metal ions (e.g., Fe3+^{3+}) in buffers can catalyze unintended disulfide reduction. Include chelating agents (e.g., EDTA) in experimental setups .
  • pH-Dependent Reactivity : Disulfide stability varies with pH. For kinetic studies, maintain strict pH control (±0.1 units) using phosphate or Tris buffers .
  • Validation : Cross-validate results with alternative techniques (e.g., Ellman’s assay for free thiol quantification) .

Q. What experimental strategies are effective for studying the biological interactions of 3,3'-Dithiobis(phenylacetic acid) in cellular systems?

  • Cellular Uptake : Use fluorescently labeled analogs (e.g., FITC conjugates) tracked via confocal microscopy.
  • Redox Activity : Measure intracellular glutathione (GSH) levels before/after treatment to assess disulfide reduction .
  • Toxicity Profiling : Conduct MTT assays at 24–72 hr intervals to distinguish acute vs. chronic effects .

Q. How can computational modeling enhance the design of derivatives based on 3,3'-Dithiobis(phenylacetic acid)?

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., redox-sensitive enzymes).
  • MD Simulations : Analyze disulfide bond flexibility in aqueous vs. lipid environments to optimize bioavailability .
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with experimental activity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.